6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane
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Overview
Description
6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane is a synthetic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the 1H-1,2,3-triazole moiety is particularly noteworthy, as this functional group is known for its stability and versatility in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3Similar triazole-based compounds have been found to interact with various proteins and enzymes, such as atf4 and nf-kb . These proteins play crucial roles in cellular processes like inflammation and stress responses .
Mode of Action
Triazole-based compounds are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole moiety . This interaction can lead to changes in the function of the target proteins, potentially influencing cellular processes .
Biochemical Pathways
Similar triazole-based compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including inflammation, stress responses, and cell death .
Pharmacokinetics
Similar triazole-based compounds have been found to have favorable pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve the bioavailability of the compound .
Result of Action
Similar triazole-based compounds have been found to exhibit neuroprotective and anti-inflammatory properties . They have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One notable interaction is with carbonic anhydrase-II, an enzyme crucial for maintaining acid-base balance in tissues . The compound exhibits moderate inhibition potential against this enzyme, suggesting its utility in modulating enzyme activity in biochemical pathways. Additionally, the triazole moiety in the compound facilitates binding interactions with active site residues of enzymes, enhancing its inhibitory effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has shown potential in reversing multidrug resistance (MDR) in cancer cells by modulating P-glycoprotein (P-gp) activity . This modulation enhances the accumulation of chemotherapeutic agents within cells, thereby increasing their efficacy. Furthermore, the compound’s interaction with heat shock protein 90 (HSP90) suggests its role in regulating protein folding and stability, impacting cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The triazole moiety enables the compound to bind effectively to enzyme active sites, leading to enzyme inhibition. For example, its interaction with carbonic anhydrase-II involves direct binding to the enzyme’s active site, inhibiting its catalytic activity . Additionally, the compound’s ability to modulate P-gp activity is attributed to its binding interactions with the transporter protein, thereby altering its function and enhancing drug retention within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability over extended periods, maintaining its inhibitory effects on enzymes and proteins . Long-term studies have shown that the compound can sustain its modulatory effects on P-gp activity for over 24 hours, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates enzyme activity and cellular processes without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interaction with carbonic anhydrase-II highlights its role in modulating metabolic processes related to acid-base balance . Additionally, its effects on P-gp activity suggest an influence on drug metabolism and transport within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to modulate P-gp activity indicates its involvement in drug transport and distribution, enhancing the accumulation of therapeutic agents within target cells . This property is particularly valuable in overcoming drug resistance in cancer therapy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s interaction with HSP90 suggests its localization within cellular compartments involved in protein folding and stress responses . Additionally, its binding to enzyme active sites indicates its presence in regions where enzymatic reactions occur, further elucidating its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the following steps:
Formation of the 1H-1,2,3-triazole ring: This can be achieved through a “click” chemistry reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring.
Spirocyclic ring formation: The spirocyclic structure is formed by a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, under acidic or basic conditions.
Final assembly: The phenyl group and the triazole-containing side chain are introduced through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated synthesis platforms for the cyclization and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole derivatives: These compounds share the triazole moiety and exhibit similar stability and reactivity.
Spirocyclic compounds: Compounds with spirocyclic structures often have unique biological activities and are used in drug development.
Uniqueness
6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane is unique due to its combination of a spirocyclic structure and a triazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-phenyl-2-[2-(triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-2-4-14(5-3-1)15-10-16(11-15)12-19(13-16)8-9-20-7-6-17-18-20/h1-7,15H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFMENGBBQFDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)CCN3C=CN=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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